Arachidonoyl CoA lithium salt is a derivative of arachidonic acid, specifically a coenzyme A thioester. Its chemical formula is C₄₁H₆₅LiN₇O₁₇P₃S, and it is notable for being a charged, membrane-impermeant analog of arachidonic acid. This compound serves as a substrate in various enzymatic reactions, particularly those involving acylation processes in biological systems. The lithium salt form enhances its solubility and stability in aqueous environments, making it suitable for laboratory applications and research.
The biological activity of arachidonoyl CoA lithium salt is primarily linked to its role in lipid metabolism and signaling pathways:
The synthesis of arachidonoyl CoA lithium salt typically involves the following steps:
Arachidonoyl CoA lithium salt has several applications in biochemical research:
Interaction studies involving arachidonoyl CoA lithium salt focus on its role as a substrate for various enzymes. These studies help elucidate:
Several compounds share structural or functional similarities with arachidonoyl CoA lithium salt. Below is a comparison highlighting its uniqueness:
Compound | Structure/Function | Unique Features |
---|---|---|
Arachidonic Acid | Precursor to eicosanoids | Membrane-permeable; directly involved in signaling |
Palmitoyl Coenzyme A | Shorter fatty acid chain | Less complex interactions; primarily involved in energy metabolism |
Oleoyl Coenzyme A | Monounsaturated fatty acid | Different saturation state affects biological activity |
Docosahexaenoic Acid | Omega-3 fatty acid | Longer chain; distinct roles in brain health and function |
Arachidonoyl CoA lithium salt stands out due to its charged nature and membrane-impermeant characteristics, making it particularly useful for studying lipid metabolism without direct cellular uptake interference .